molecular formula C18H15N3O2S2 B15041666 (2Z,5Z)-2-[(4-hydroxyphenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

Cat. No.: B15041666
M. Wt: 369.5 g/mol
InChI Key: NFRKXHKKEPTCEV-IIBFZRRCSA-N
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Description

The compound (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 4-hydroxybenzaldehyde, 3-methyl-2,3-dihydro-1,3-benzothiazole, and thiazolidin-4-one derivatives. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and solvents like ethanol or methanol. The reaction proceeds through condensation and cyclization steps to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzothiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield a quinone derivative, while reduction of the imine group would produce an amine.

Scientific Research Applications

(2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLIDIN-4-ONE
  • (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z)-2-[(4-HYDROXYPHENYL)IMINO]-3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15N3O2S2/c1-20-13-5-3-4-6-14(13)24-17(20)15-16(23)21(2)18(25-15)19-11-7-9-12(22)10-8-11/h3-10,22H,1-2H3/b17-15-,19-18?

InChI Key

NFRKXHKKEPTCEV-IIBFZRRCSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=NC4=CC=C(C=C4)O)S3)C

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)O)S3)C

Origin of Product

United States

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